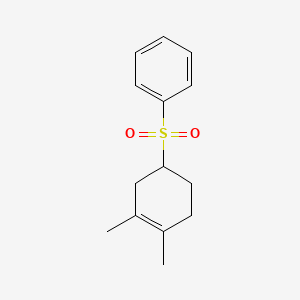
Tribenzyl(4-(methyl(phenyl)(p-tolyl)silyl)phenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tribenzyl(4-(methyl(phenyl)(p-tolyl)silyl)phenyl)silane is a complex organosilicon compound with the molecular formula C41H40Si2 It is characterized by its unique structure, which includes multiple aromatic rings and silicon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tribenzyl(4-(methyl(phenyl)(p-tolyl)silyl)phenyl)silane typically involves the reaction of tribenzylsilane with 4-(methyl(phenyl)(p-tolyl)silyl)phenyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like toluene or dichloromethane are commonly used to dissolve the reactants and facilitate the reaction. The reaction mixture is then heated to a specific temperature, often around 80-100°C, to promote the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Tribenzyl(4-(methyl(phenyl)(p-tolyl)silyl)phenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under an inert atmosphere.
Substitution: Nitric acid, bromine; reactions are conducted in solvents like acetic acid or chloroform, often at low temperatures to control the reaction rate.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Nitro or halogenated aromatic compounds.
科学的研究の応用
Tribenzyl(4-(methyl(phenyl)(p-tolyl)silyl)phenyl)silane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its potential as a component in pharmaceutical formulations and as a tool for studying silicon’s role in biological systems.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Tribenzyl(4-(methyl(phenyl)(p-tolyl)silyl)phenyl)silane involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. Its aromatic rings can engage in π-π interactions, influencing its reactivity and binding properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1-(Methylphenyl(p-tolyl)silyl)-4-(tribenzylsilyl)benzene
- 1,4-Bis(tribenzylsilyl)benzene
- 4-Phenyl-1-(p-tolyl)semicarbazide
Uniqueness
Tribenzyl(4-(methyl(phenyl)(p-tolyl)silyl)phenyl)silane is unique due to its combination of multiple aromatic rings and silicon atoms, which confer distinct chemical properties. Compared to similar compounds, it offers a higher degree of structural complexity and potential for diverse chemical reactivity. This makes it particularly valuable in research and industrial applications where specific reactivity and stability are required.
特性
分子式 |
C41H40Si2 |
|---|---|
分子量 |
588.9 g/mol |
IUPAC名 |
tribenzyl-[4-[methyl-(4-methylphenyl)-phenylsilyl]phenyl]silane |
InChI |
InChI=1S/C41H40Si2/c1-34-23-25-39(26-24-34)42(2,38-21-13-6-14-22-38)40-27-29-41(30-28-40)43(31-35-15-7-3-8-16-35,32-36-17-9-4-10-18-36)33-37-19-11-5-12-20-37/h3-30H,31-33H2,1-2H3 |
InChIキー |
ZMLUSYCHDGPSOW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)[Si](C)(C2=CC=CC=C2)C3=CC=C(C=C3)[Si](CC4=CC=CC=C4)(CC5=CC=CC=C5)CC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





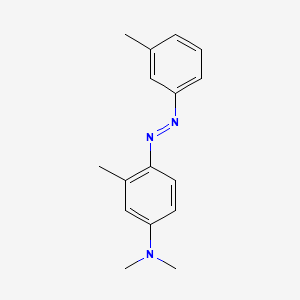
![3-methyl-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11945398.png)
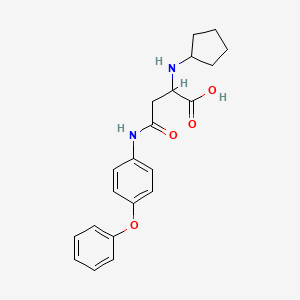
![ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11945413.png)

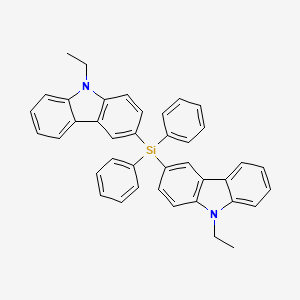
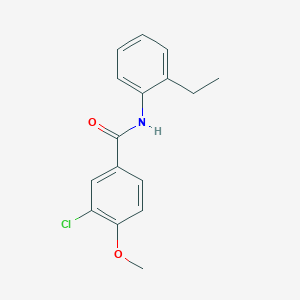


![3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane](/img/structure/B11945442.png)
